molecular formula C14H22O2S B1619717 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone CAS No. 61295-51-0

2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone

Cat. No.: B1619717
CAS No.: 61295-51-0
M. Wt: 254.39 g/mol
InChI Key: PFFLSEMCPNTWOY-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone is an organic compound with the molecular formula C14H22O2S This compound is characterized by the presence of a furan ring and a thioether linkage, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone typically involves the reaction of 2-methyl-3-furanthiol with 2,6-dimethyl-4-heptanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether bond. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thioether group is converted to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone involves its interaction with molecular targets through its thioether and furan functionalities. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,6-Dimethyl-4-heptanone: Lacks the thioether and furan functionalities, making it less reactive in certain chemical reactions.

    2-Methyl-3-furanthiol: Contains the furan and thioether groups but lacks the heptanone structure, leading to different chemical properties and applications.

    2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanol:

Uniqueness: 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone is unique due to its combination of a furan ring, thioether linkage, and heptanone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2,6-dimethyl-3-(2-methylfuran-3-yl)sulfanylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2S/c1-9(2)8-12(15)14(10(3)4)17-13-6-7-16-11(13)5/h6-7,9-10,14H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFLSEMCPNTWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)SC(C(C)C)C(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866847
Record name 2,6-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; meat-like odour
Record name 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1018/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

90.00 to 92.00 °C. @ 0.20 mm Hg
Record name 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1018/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.006-1.022
Record name 2,6-Dimethyl-3-[(2-methyl-3-furyl)thio]-4-heptanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1018/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

61295-51-0
Record name 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]-4-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61295-51-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-((2-methyl-3-furyl)thio)-4-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061295510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethyl-3-[(2-methyl-3-furyl)thio]heptan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIMETHYL-3-((2-METHYL-3-FURYL)THIO)-4-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72879F3Z2G
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Dimethyl-3-[(2-methyl-3-furanyl)thio]-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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